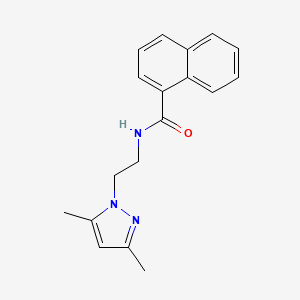

![molecular formula C20H18N2OS B2665504 1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole CAS No. 638140-55-3](/img/structure/B2665504.png)

1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

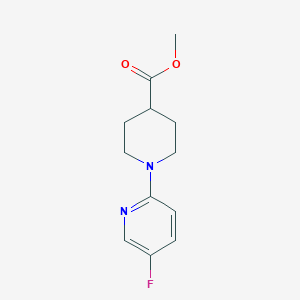

The compound is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is substituted with a thiophene ring and a 2-methylphenoxyethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . For example, ethyl (2-methylphenoxy)acetate, a related compound, can be used in chemical synthesis .科学的研究の応用

Antimicrobial Activities

Research has demonstrated the antimicrobial potential of benzimidazole derivatives. For instance, studies have shown that certain benzimidazole compounds possess significant antimicrobial activity against a range of bacterial and fungal species. These compounds were synthesized and evaluated for their ability to inhibit the growth of various microbial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, indicating their potential as antimicrobial agents (Salahuddin et al., 2017). Similarly, thiazole and thiophene-based Schiff bases and their metal complexes have been synthesized and shown to exhibit antibacterial and antifungal properties, suggesting their use in the development of new antimicrobial agents (A. Altundas et al., 2010).

Antiviral Activities

Benzimidazole derivatives have also been investigated for their antiviral properties, particularly as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have been shown to be active at submicromolar concentrations, providing a basis for the development of novel antiviral therapies. Some derivatives have demonstrated increased activity compared to established NNRTIs, highlighting their potential in HIV treatment regimens (G. De Martino et al., 2005).

Antitubercular Activity

Phenoxyalkylbenzimidazole derivatives have been evaluated for their antitubercular activity, with some compounds showing submicromolar activity against Mycobacterium tuberculosis. These compounds have demonstrated selectivity for M. tuberculosis over other bacterial species, offering a promising direction for the development of targeted antitubercular therapies. Their bactericidal effects against nonreplicating bacteria further underscore their potential in combating tuberculosis (N. S. Chandrasekera et al., 2015).

Antioxidant Properties

Benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties, particularly in inhibiting lipid peroxidation. These studies have found that some derivatives significantly inhibit lipid peroxidation, suggesting their potential application in preventing oxidative stress-related diseases (C. Kuş et al., 2004).

Anti-inflammatory and Analgesic Activities

Derivatives of benzimidazole have been synthesized and tested for their analgesic and anti-inflammatory activities. Some compounds have shown promising results, indicating their potential as lead compounds for the development of new anti-inflammatory and analgesic drugs (D. Dewangan et al., 2015).

特性

IUPAC Name |

1-[2-(2-methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-15-7-2-5-10-18(15)23-13-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-14-24-19/h2-11,14H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGULGKCKBDTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)

![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)

![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)

methanone](/img/structure/B2665437.png)

![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)

![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)

![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)